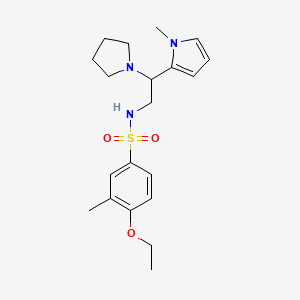
1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19ClN4O3 and its molecular weight is 458.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Evaluation
The compound's synthetic versatility allows for the creation of derivatives with significant biological activities. For instance, derivatives of quinazoline-2,4-dione have been synthesized and evaluated for their hypotensive activities, showing potential as hypotensive agents due to their ability to relax blood vessels (Eguchi et al., 1991). Similarly, carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities, demonstrated potent cytotoxic activities against various cancer cell lines, highlighting their potential in cancer therapy (Deady et al., 2003).
Antimicrobial and Cytotoxic Activities
Nonclassical acridines, quinolines, and quinazolines derived from cyclic β-diketones have been explored for their antimicrobial activities. Certain compounds showed significant activity against both Gram-positive and Gram-negative bacteria, as well as cytotoxic activity against liver carcinoma cells, indicating their potential as antimicrobial and anticancer agents (El-Sabbagh et al., 2010).
Herbicidal Applications
The compound's framework has also been utilized in herbicide discovery. Novel pyrazole-quinazoline-2,4-dione hybrids were developed as 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, showing excellent potency and broad-spectrum weed control effects. This indicates its utility in addressing resistant weed control in agriculture (He et al., 2020).
Molecular Structure and Spectroscopic Studies
Structural and spectroscopic analyses of related compounds, employing techniques like DFT and TD-DFT calculations, provide insights into their electronic, optical, and reactive properties. Such studies are foundational for the development of materials with specific electronic and photophysical characteristics, relevant to fields like organic electronics and photonics (Wazzan et al., 2016).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a 3-(4-chlorophenyl)-1,2,4-oxadiazole with a 3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione in the presence of a suitable reagent to form the desired product.", "Starting Materials": [ "3-(4-chlorophenyl)-1,2,4-oxadiazole", "3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione" ], "Reaction": [ "Step 1: Dissolve 3-(4-chlorophenyl)-1,2,4-oxadiazole (1.0 equiv) and 3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione (1.0 equiv) in a suitable solvent such as DMF or DMSO.", "Step 2: Add a suitable reagent such as K2CO3 or Na2CO3 (1.2 equiv) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography using a suitable eluent such as a mixture of ethyl acetate and hexanes.", "Step 4: Recrystallize the purified product from a suitable solvent such as ethanol or methanol to obtain the final product as a white solid." ] } | |
CAS番号 |
1207051-12-4 |
分子式 |
C25H19ClN4O3 |
分子量 |
458.9 |
IUPAC名 |
1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3,4-dimethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19ClN4O3/c1-15-7-12-19(13-16(15)2)30-24(31)20-5-3-4-6-21(20)29(25(30)32)14-22-27-23(28-33-22)17-8-10-18(26)11-9-17/h3-13H,14H2,1-2H3 |
InChIキー |
VSQGTBOMTAOAQY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



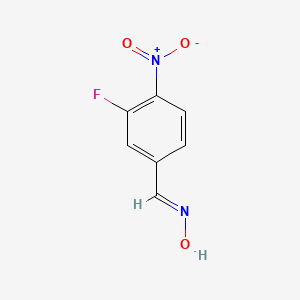
![Ethyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2504560.png)
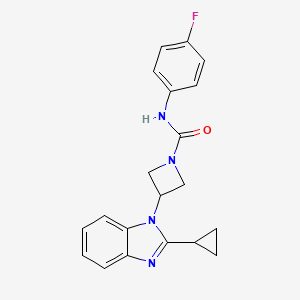
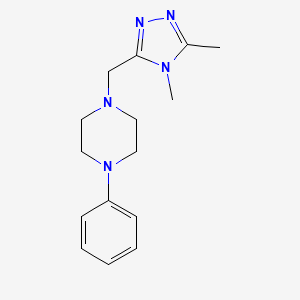
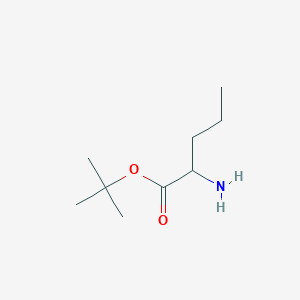
![N-[4-(difluoromethoxy)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B2504564.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2504565.png)
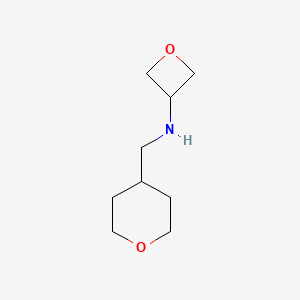
![Methyl 4-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylcarbamoyl)benzoate](/img/structure/B2504569.png)
![3'-(4-Ethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2504572.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzamide](/img/structure/B2504573.png)

